![molecular formula C6H4BrClN2O2 B1372648 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine CAS No. 856834-95-2](/img/structure/B1372648.png)
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Overview
Description
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 . It is used in various scientific and industrial applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is represented by the InChI code1S/C6H4BrClN2O2/c1-3-5 (10 (11)12)2-4 (7)6 (8)9-3/h2H,1H3
. This code provides a unique representation of the compound’s molecular structure . Physical And Chemical Properties Analysis
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a solid at room temperature . It has a molecular weight of 251.47 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine has been utilized in the synthesis of various heterocyclic compounds. For example, Takahashi and Yoneda (1958) demonstrated the preparation of azaphenoxazine derivatives from compounds including 3-bromo-4-chloro-5-nitropyridine. These compounds are useful in the development of new chemical structures with potential applications in pharmaceuticals and material sciences (Takahashi & Yoneda, 1958).
Azaindole Derivatives
Research by Prokopov and Yakhontov (1979) involved the transformation of 3-bromo-4-chloro-5-nitropyridine into azaindole derivatives, which are significant in medicinal chemistry. Their study led to the creation of 4-bromo-6-azaindole, showcasing the compound's versatility in synthesizing complex molecules (Prokopov & Yakhontov, 1979).
Computational Analysis and Molecular Docking
Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to analyze molecular structure and energy. Their research included molecular docking with target proteins, demonstrating the compound's potential in drug discovery and molecular biology studies (Arulaabaranam et al., 2021).
Vibrational Properties and Crystal Structure
The study of vibrational properties and crystal structure of derivatives like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provides insights into the physical and chemical characteristics of these compounds. Research by Ban-Oganowska et al. (2001) contributes to a deeper understanding of the crystallography and spectroscopy of nitropyridines (Ban-Oganowska et al., 2001).
Influence of Solvent on Reactivity
Hertog and Jouwersma (1953) explored the influence of solvents on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including compounds related to 3-bromo-2-chloro-6-methyl-5-nitropyridine. Understanding the solvent effects is crucial for optimizing synthetic routes in chemical manufacturing (Hertog & Jouwersma, 1953).
Attractive Intermolecular Interactions
The study of intermolecular interactions in derivatives of nitropyridines, such as 3-bromo- and 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, provides valuable information on molecular packing and bonding. Hanuza et al. (1997) investigated these interactions, which have implications for the development of new materials and understanding molecular behavior (Hanuza et al., 1997).
Safety And Hazards
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It also poses a danger to the eyes (H318) and can cause skin irritation . Precautionary measures include avoiding contact with skin and eyes and seeking medical attention if swallowed .
properties
IUPAC Name |
3-bromo-2-chloro-6-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGHUAZJNBXABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652052 | |
Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine | |
CAS RN |
856834-95-2 | |
Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856834-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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